BenchChemオンラインストアへようこそ!

5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1781384-98-2) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted at position 5 with an ortho-chlorophenyl group and at position 3 with a pyrrolidin-3-yl moiety. Its primary value to medicinal chemistry and chemical biology programs lies in the free secondary amine of the pyrrolidine ring, which serves as a versatile handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid construction of focused libraries.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
CAS No. 1781384-98-2
Cat. No. B1531651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS1781384-98-2
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1CNCC1C2=NOC(=N2)C3=CC=CC=C3Cl
InChIInChI=1S/C12H12ClN3O/c13-10-4-2-1-3-9(10)12-15-11(16-17-12)8-5-6-14-7-8/h1-4,8,14H,5-7H2
InChIKeyOXTVNEYAIPEZOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1781384-98-2): Sourcing a 1,2,4-Oxadiazole–Pyrrolidine Hybrid for Downstream Derivatization


5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1781384-98-2) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted at position 5 with an ortho-chlorophenyl group and at position 3 with a pyrrolidin-3-yl moiety [1]. Its primary value to medicinal chemistry and chemical biology programs lies in the free secondary amine of the pyrrolidine ring, which serves as a versatile handle for amide coupling, reductive amination, or sulfonamide formation, enabling rapid construction of focused libraries. The compound belongs to a broader class of 1,2,4-oxadiazole–pyrrolidine hybrids that have demonstrated mid-nanomolar inhibitory activity against bacterial DNA gyrase and topoisomerase IV [2].

Why 5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole Cannot Be Casually Replaced by In-Class 1,2,4-Oxadiazole Analogs


Within the 1,2,4-oxadiazole–pyrrolidine hybrid class, substitution position on the phenyl ring and the oxadiazole core critically modulates both target potency and physicochemical properties. In a systematic study of structurally related hybrids, subtle alterations to the aryl substituent produced IC50 shifts ranging from 120 nM to >10 µM against E. coli DNA gyrase, and MIC values against S. aureus varied over a >40-fold window (24 to >1000 ng/mL) [1]. The ortho-chlorophenyl orientation of the target compound introduces steric and electronic effects distinct from its meta- or para-chloro isomers, which can alter dihedral angle distribution across the biaryl bond and affect both molecular recognition and the compound's XLogP3-AA value of 2.2 [2]. These non-trivial differences mean that generic substitution without explicit comparative data risks both loss of potency and unintended changes in permeability, solubility, and off-target binding.

Quantitative Differentiation Evidence for 5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (1781384-98-2) Against Its Closest Analogs


Ortho-Chloro Substitution Confers Distinct Lipophilicity Relative to Meta- and Para-Chloro Positional Isomers

The computed XLogP3-AA value for 5-(2-chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is 2.2 [1]. For the para-chloro positional isomer, 5-(4-chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, the XLogP3-AA is also predicted as 2.2 due to the identical molecular formula, but the ortho-substitution introduces intramolecular steric shielding of the chlorine atom that reduces the effective polar surface area available for hydrogen-bonding interactions in practice. For a closely related 1,3,4-oxadiazole regioisomer, (S)-2-(4-chlorophenyl)-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole (CAS 1234688-59-5), the computed XLogP3-AA is 2.0 [2]. The 0.2 log unit difference between the 1,2,4-oxadiazole ortho-chloro target and the 1,3,4-oxadiazole para-chloro comparator implies a measurable, though modest, shift in membrane permeability and solubility profile that can affect cellular potency and pharmacokinetic behavior in a congeneric series.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1,2,4-Oxadiazole Regioisomer Provides a Scaffold with Proven Nanomolar DNA Gyrase Inhibition, Unlike the 1,3,4-Oxadiazole Variant

In a 2021 study, 1,2,4-oxadiazole/pyrrolidine hybrids inhibited Escherichia coli DNA gyrase with IC50 values ranging from 120 to 270 nM, and the most potent compound (compound 16) achieved an IC50 of 120 nM, outperforming the reference drug novobiocin (IC50 = 170 nM) [1]. Compound 16 also demonstrated MIC values of 24 ng/mL against S. aureus and 62 ng/mL against E. coli, which compare favorably with ciprofloxacin (30 and 60 ng/mL, respectively) [1]. No 1,3,4-oxadiazole/pyrrolidine hybrid has been reported to achieve comparable dual-target (gyrase + topoisomerase IV) inhibition at sub-150 nM concentrations. While the specific target compound (with an ortho-chlorophenyl substituent) was not among the tested analogs in this study, its 1,2,4-oxadiazole core and pyrrolidine substitution pattern place it squarely within the scaffold space that produced these nanomolar inhibitors.

Antibacterial Drug Discovery DNA Gyrase Inhibition Structure-Activity Relationship

Free Pyrrolidine NH Group Enables On-Demand Diversification, Confirmed by the Patent Literature on mGluR5 PAMs and hNK1 Antagonists

The secondary amine of the pyrrolidine ring in the target compound is a proven diversification point. In the mGluR5 positive allosteric modulator (PAM) series, N-aryl pyrrolidinonyl oxadiazoles were generated by functionalizing the pyrrolidine nitrogen, yielding compounds with EC50 values in the nanomolar range [1]. Similarly, in the hNK1 antagonist series, pyrrolidine-carboxamide oxadiazoles achieved potent in vitro binding affinity (Ki values in the low nanomolar range) and in vivo efficacy with minimal CYP450 interactions [2]. By contrast, analogs where the pyrrolidine nitrogen is already substituted (e.g., N-methyl, N-acetyl, or N-sulfonyl derivatives) preclude further diversification without deprotection or de novo synthesis. The target compound, with its free NH, is thus the preferred starting material for any medicinal chemistry program requiring systematic exploration of the pyrrolidine nitrogen vector.

Chemical Biology Library Synthesis GPCR Drug Discovery

Ortho-Chlorine Substituent Provides a Unique Torsional Profile Compared to Fluorine or Methyl Analogs, Affecting Target Binding Conformation

The ortho-chlorine atom on the phenyl ring introduces a steric clash with the oxadiazole ring, increasing the rotational barrier around the biaryl bond. For 5-(2-chlorophenyl)-1,2,4-oxadiazoles, the dihedral angle between the phenyl and oxadiazole planes is predicted to be 45–60° in the ground state, compared to 20–30° for para-substituted analogs and near-planar (0–15°) for unsubstituted phenyl oxadiazoles [1]. For the 2-fluoro analog (5-(2-fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole), the smaller van der Waals radius of fluorine (1.47 Å vs. 1.75 Å for chlorine) results in a lower rotational barrier and a more planar ground state. This conformational difference can translate into distinct binding poses in a protein active site: the ortho-chloro compound is more likely to occupy a 'twisted' pharmacophoric conformation that may be required for certain targets, while the ortho-fluoro or ortho-methyl analogs may fail to achieve this geometry.

Computational Chemistry Conformational Analysis Structure-Based Drug Design

Procurement-Relevant Application Scenarios for 5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (1781384-98-2)


Focused DNA Gyrase/Topoisomerase IV Inhibitor Library Synthesis

Based on the class-level evidence that 1,2,4-oxadiazole/pyrrolidine hybrids achieve IC50 values of 120–270 nM against E. coli DNA gyrase and MIC values as low as 24 ng/mL against S. aureus [1], procurement of the target compound as a diversification-ready scaffold is justified. The free pyrrolidine NH allows rapid parallel synthesis of 50–200 analogs via amide coupling with commercially available carboxylic acids, enabling systematic exploration of the N-substituent SAR without additional deprotection steps.

GPCR Positive Allosteric Modulator (PAM) Screening Cascade

N-Aryl pyrrolidinonyl oxadiazoles have been validated as mGluR5 PAMs with nanomolar potency [1]. The ortho-chlorophenyl oxadiazole core offers a distinct torsional profile that may enhance selectivity against related GPCR subtypes. The compound is suitable for functionalization via reductive amination or sulfonylation, enabling a two-step synthesis of screening candidates. Its XLogP3-AA of 2.2 [2] positions it within the CNS drug-like space, making it appropriate for blood-brain barrier penetration studies.

Physicochemical Comparator in Chlorine Positional Scanning Projects

When conducting a halogen positional scan (ortho vs. meta vs. para) on the phenyl ring of oxadiazole-based lead compounds, the target compound serves as the ortho-chloro reference point. Its XLogP3-AA of 2.2 [1] and predicted dihedral angle of 45–60° provide a baseline against which the meta-chloro (predicted XLogP3-AA ~2.2, but with different electrostatic potential surface) and para-chloro (predicted XLogP3-AA ~2.2, but with more planar geometry) analogs can be quantitatively compared in permeability, solubility, and target engagement assays.

Building Block for Covalent Inhibitor Design

The secondary amine in the pyrrolidine ring can be derivatized with acrylamide or chloroacetamide warheads to generate covalent probes targeting cysteine or lysine residues in the ATP-binding pocket of kinases or gyrase enzymes. The 1,2,4-oxadiazole core has been shown to engage the ATP-binding site of DNA gyrase with an IC50 of 120 nM for the most potent analog [1]. Coupling the target scaffold with a warhead-bearing electrophile could convert a reversible inhibitor into an irreversible one, a strategy that has proven successful in the kinase inhibitor field.

Quote Request

Request a Quote for 5-(2-Chlorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.